Lauralkonium chloride

Description

Properties

CAS No. |

19486-61-4 |

|---|---|

Molecular Formula |

C29H44ClNO2 |

Molecular Weight |

474.1 g/mol |

IUPAC Name |

benzyl-[2-(4-dodecanoylphenoxy)ethyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C29H44NO2.ClH/c1-4-5-6-7-8-9-10-11-15-18-29(31)27-19-21-28(22-20-27)32-24-23-30(2,3)25-26-16-13-12-14-17-26;/h12-14,16-17,19-22H,4-11,15,18,23-25H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

IBNQLYMPUGQNLN-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lauralkonium chloride; |

Origin of Product |

United States |

Foundational & Exploratory

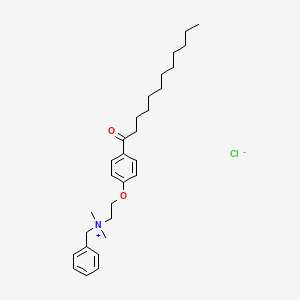

Lauralkonium chloride chemical structure and properties

An In-depth Technical Guide to Lauralkonium (B1674554) Chloride

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of lauralkonium chloride. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data and methodologies.

Chemical Structure and Physicochemical Properties

Lauralkonium chloride is a quaternary ammonium (B1175870) salt that functions as an antimicrobial agent and preservative.[1][2] Its structure consists of a central nitrogen atom covalently bonded to four organic groups, and it exists in association with a chloride anion.

Below is a diagram of the chemical structure of lauralkonium chloride.

Caption: 2D Chemical Structure of Lauralkonium Chloride.

The physicochemical properties of lauralkonium chloride are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C29H44ClNO2 | [3] |

| Molecular Weight | 474.1 g/mol | [3] |

| CAS Number | 19486-61-4 | [3] |

| Appearance | Solid | [4] |

| Melting Point | 60 °C | [4] |

| Boiling Point | 162.5 °C | [4] |

| Solubility | Soluble in DMSO | [5] |

Mechanism of Action

The primary application of lauralkonium chloride is as an antimicrobial agent and preservative.[1] Its mechanism of action is characteristic of quaternary ammonium compounds, primarily involving the disruption of microbial cell membranes.

Antimicrobial Activity

The positively charged nitrogen atom of lauralkonium chloride interacts with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and proteins. This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell death.

The following diagram illustrates the proposed antimicrobial mechanism of action.

Caption: Proposed Antimicrobial Mechanism of Action.

Inhibition of Cholesterol Biosynthesis

Recent studies have indicated that lauralkonium chloride and other quaternary ammonium compounds may act as direct inhibitors of cholesterol biosynthesis.[6][7] This off-target effect is a subject of ongoing research, particularly concerning its toxicological implications. The inhibition of specific enzymes in the cholesterol synthesis pathway can lead to the accumulation of sterol intermediates and disruption of cellular functions.

The diagram below outlines the inhibition of the cholesterol biosynthesis pathway by lauralkonium chloride.

Caption: Inhibition of the Cholesterol Biosynthesis Pathway.

Experimental Protocols

The quantification and analysis of lauralkonium chloride in various matrices are crucial for quality control and research purposes. Several analytical techniques have been developed for its determination.

Ion-Pair In-Tube Solid-Phase Microextraction and Capillary Liquid Chromatography

A specific method for the determination of lauralkonium chloride in water samples involves ion-pair in-tube solid-phase microextraction followed by capillary liquid chromatography. While the full experimental details are proprietary to the cited publication, the general workflow is described below.

Methodology Overview:

-

Sample Preparation: Aqueous samples are prepared, and an ion-pairing agent is added to form a neutral complex with the positively charged lauralkonium chloride.

-

In-Tube SPME: The sample is passed through a capillary tube coated with a suitable sorbent. The neutral ion-pair is retained on the sorbent.

-

Desorption: The retained analyte is desorbed using a small volume of an appropriate organic solvent.

-

Capillary LC Analysis: The desorbed sample is injected into a capillary liquid chromatography system for separation and quantification.

-

Detection: A suitable detector, such as a UV or mass spectrometry detector, is used for the detection and quantification of lauralkonium chloride.

The following diagram provides a logical workflow for this analytical method.

Caption: General Analytical Workflow.

Concluding Remarks

Lauralkonium chloride is a well-established antimicrobial agent with a clear mechanism of action involving membrane disruption. Emerging research into its effects on cholesterol biosynthesis highlights the importance of continued investigation into the broader biological activities of this compound. The analytical methodologies available allow for its precise quantification, which is essential for its application in various fields. This guide provides a foundational understanding for professionals working with lauralkonium chloride.

References

- 1. myrevea.com [myrevea.com]

- 2. lauralkonium chloride, 139-07-1 [thegoodscentscompany.com]

- 3. Lauralkonium Chloride | C29H44ClNO2 | CID 3038487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 5. medkoo.com [medkoo.com]

- 6. ewg.org [ewg.org]

- 7. ewg.org [ewg.org]

Synthesis and Purification of Lauralkonium Chloride: An In-depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Lauralkonium chloride (N-benzyl-N,N-dimethyldodecan-1-aminium chloride), a quaternary ammonium (B1175870) compound widely utilized for its antimicrobial properties. This document details the underlying chemical principles, experimental protocols, and analytical methods for purity assessment, tailored for a scientific audience engaged in research and development.

Introduction

Lauralkonium chloride is a cationic surfactant belonging to the class of quaternary ammonium compounds (QACs). Its structure, featuring a positively charged nitrogen atom, a long hydrophobic alkyl chain (dodecyl), and a benzyl (B1604629) group, underpins its potent antimicrobial activity. This activity stems from the compound's ability to disrupt the integrity of microbial cell membranes, leading to the leakage of cellular contents and ultimately cell death.[1][2][3][4] Due to its broad-spectrum efficacy against bacteria and fungi, Lauralkonium chloride is a critical component in various pharmaceutical, disinfectant, and antiseptic formulations.[5] This guide presents a detailed methodology for its synthesis and purification in a laboratory setting.

Synthesis of Lauralkonium Chloride

The synthesis of Lauralkonium chloride is typically achieved through a quaternization reaction, a type of SN2 reaction, involving the alkylation of a tertiary amine, N,N-dimethyldodecylamine, with benzyl chloride.

Reaction Scheme:

Experimental Protocol:

This protocol outlines a laboratory-scale procedure for the synthesis of Lauralkonium chloride.

Materials:

-

N,N-dimethyldodecylamine (Lauryl dimethylamine)

-

Benzyl chloride

-

Ethanol (or other suitable solvent like methanol (B129727) or acetone)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyldodecylamine in a suitable solvent such as ethanol.

-

Addition of Benzyl Chloride: While stirring, slowly add an equimolar amount of benzyl chloride to the solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80-90°C and maintain it under reflux with continuous stirring.[6] The reaction time can vary, but a duration of 2.5 to 4 hours is generally sufficient for near-complete conversion.[6]

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring the amine number of the reaction mixture. A significant decrease in the tertiary amine concentration indicates the progress of the quaternization.

-

Solvent Removal: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting product is a viscous liquid or a semi-solid.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of Lauralkonium chloride.

Purification of Lauralkonium Chloride

The crude product obtained from the synthesis typically contains unreacted starting materials and other by-products. Recrystallization is a common and effective method for purifying solid Lauralkonium chloride.[7][8][9]

Experimental Protocol:

Materials:

-

Crude Lauralkonium chloride

-

Recrystallization solvent (e.g., acetone, ethyl acetate, or a mixture of solvents)[9]

-

Erlenmeyer flasks

-

Heating plate

-

Büchner funnel and vacuum flask

-

Filter paper

Procedure:

-

Solvent Selection: Choose a solvent in which Lauralkonium chloride is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Acetone is often a suitable solvent.[9]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask. Heat the mixture gently on a hot plate until all the solid dissolves.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. As the solution cools, the solubility of Lauralkonium chloride decreases, leading to the formation of crystals.

-

Cooling: To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature to further decrease the solubility.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent. A purity of at least 95% can be achieved.[6]

Purification Workflow Diagram:

Caption: Workflow for the purification of Lauralkonium chloride.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and analysis of Lauralkonium chloride.

Table 1: Synthesis Parameters

| Parameter | Value | Reference |

| Reactants | N,N-dimethyldodecylamine, Benzyl chloride | |

| Molar Ratio (Amine:Chloride) | 1:1 (approx.) | General Stoichiometry |

| Solvent | Ethanol | |

| Reaction Temperature | 80 - 90 °C | [6] |

| Reaction Time | 2.5 - 4 hours | [6] |

| Expected Yield | >90% | [10][11] |

| Purity (Post-purification) | ≥ 95% | [6] |

Table 2: Analytical Parameters for Purity Assessment

| Analytical Method | Parameter | Typical Conditions | Reference |

| HPLC | Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | [12][13][14] |

| Mobile Phase | Acetonitrile and water with additives (e.g., triethylamine, pH adjustment) | [12][13][14] | |

| Detection | UV at 215 nm or 268 nm | [12][13] | |

| Linearity Range | 80 - 120 µg/ml | [13] | |

| Recovery | 98.4 - 101.7% | [13] | |

| GC-MS | Column | Capillary column (e.g., ZB-WAX plus) | [12] |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | [12][15] | |

| Injector Temperature | 250 °C | [12] | |

| Detector Temperature | 250 °C | [12] | |

| Carrier Gas | Helium | [12] |

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action of Lauralkonium chloride involves the disruption of the microbial cell membrane.[1][2] Its cationic head group interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, while the long hydrophobic tail penetrates the lipid bilayer. This leads to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[1][3]

Signaling Pathway Diagram:

Caption: Antimicrobial mechanism of Lauralkonium chloride.

References

- 1. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 2. brieflands.com [brieflands.com]

- 3. Frontiers | Benzalkonium chloride disinfectant residues stimulate biofilm formation and increase survival of Vibrio bacterial pathogens [frontiersin.org]

- 4. mlj.goums.ac.ir [mlj.goums.ac.ir]

- 5. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1505058A1 - Method for producing alkyldimethylbenzylammonium chlorides - Google Patents [patents.google.com]

- 7. mt.com [mt.com]

- 8. m.youtube.com [m.youtube.com]

- 9. CN105646238A - Synthesis method and application of quaternary ammonium salt (tetradecyl-dimethyl-benzyl ammonium chloride) - Google Patents [patents.google.com]

- 10. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 11. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 12. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 14. [PDF] Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility | Semantic Scholar [semanticscholar.org]

- 15. Determination of benzalkonium chloride by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Lauralkonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of Lauralkonium chloride. Lauralkonium chloride is a quaternary ammonium (B1175870) salt that functions as an antimicrobial agent and preservative in many pharmaceutical and personal care products. Its accurate identification and quantification are crucial for quality control and formulation development. This document details the experimental protocols and expected spectral data for Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the quantitative determination of Lauralkonium chloride. The method is often based on the formation of an ion-pair between the positively charged quaternary ammonium cation and a negatively charged dye molecule. This ion-pair is then extracted into an organic solvent, and its absorbance is measured.

Experimental Protocol: Ion-Pair Extraction Method

This protocol describes a common method for the determination of Lauralkonium chloride using an anionic dye, such as bromocresol green (BCG), and chloroform (B151607) as the extraction solvent.

1. Preparation of Reagents:

- Lauralkonium Chloride Stock Solution: Accurately weigh and dissolve a known amount of Lauralkonium chloride standard in deionized water to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

- Bromocresol Green (BCG) Solution (1 x 10⁻³ M): Prepare a solution of BCG in deionized water.

- Buffer Solution (pH 9): Prepare a suitable buffer solution, such as a borate (B1201080) buffer, and adjust the pH to 9.

- Chloroform: Use analytical grade chloroform.

2. Calibration Curve Construction:

- Pipette a series of increasing volumes of the Lauralkonium chloride stock solution into a set of separating funnels.

- To each funnel, add a fixed volume of the BCG solution and the buffer solution.

- Add a fixed volume of chloroform to each funnel.

- Shake vigorously for a set time (e.g., 2 minutes) to facilitate the extraction of the ion-pair into the organic phase.

- Allow the layers to separate and collect the organic (chloroform) layer.

- Measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax) for the Lauralkonium chloride-BCG ion-pair, using a reagent blank for background correction.

- Plot a calibration curve of absorbance versus concentration of Lauralkonium chloride.

3. Sample Analysis:

- Prepare the sample solution containing an unknown concentration of Lauralkonium chloride.

- Follow the same procedure as for the calibration curve construction.

- Measure the absorbance of the sample and determine the concentration from the calibration curve.

Experimental Workflow for UV-Vis Analysis

In-Depth Technical Guide: Thermal and Chemical Stability of Lauralkonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lauralkonium chloride, a quaternary ammonium (B1175870) compound, is utilized in pharmaceutical and cosmetic formulations primarily as an antimicrobial preservative. A thorough understanding of its thermal and chemical stability is paramount for ensuring the safety, efficacy, and shelf-life of products in which it is incorporated. This technical guide provides a comprehensive overview of the stability profile of Lauralkonium chloride, drawing upon available data for the compound and its close structural analog, Benzalkonium chloride (BKC).

Generally, Lauralkonium chloride is a stable molecule under recommended storage conditions—typically cool, dry, and dark environments. It is known to be incompatible with strong oxidizing agents, strong acids, and bases. This guide summarizes the available quantitative data on its stability under various stress conditions, details experimental protocols for stability-indicating analysis, and presents logical frameworks for understanding its degradation pathways.

Chemical and Physical Properties

Lauralkonium chloride is a mixture of alkyldimethylbenzylammonium chlorides, with the alkyl chain predominantly being lauryl (C12). Its general stability is intrinsically linked to its molecular structure.

| Property | Value | Reference |

| Chemical Name | N-Dodecyl-N,N-dimethyl-benzenemethanaminium chloride | [1] |

| CAS Number | 139-07-1 | [1] |

| Molecular Formula | C21H38ClN | [1] |

| Molecular Weight | 340.0 g/mol | [1] |

| Appearance | White to yellowish-white powder or gelatinous solid | [2] |

| Solubility | Soluble in water, ethanol, and acetone | [3] |

Thermal Stability

Lauralkonium chloride exhibits good thermal stability at ambient and moderately elevated temperatures. However, significant degradation can be expected at higher temperatures.

Thermogravimetric Analysis (TGA)

Table 1: Thermal Decomposition Data for Benzalkonium Chloride

| Parameter | Temperature Range | Reference |

| Onset of Weight Loss | 180°C | [4] |

| Completion of Weight Loss | 300°C | [4] |

| Decomposition Temperature | >140°C | [2] |

Thermal Degradation Pathway

The primary thermal degradation pathway for quaternary ammonium compounds like Lauralkonium chloride involves dealkylation and debenzylation. At elevated temperatures, the molecule can break down to produce benzyl (B1604629) chloride, an alkyl dimethyl amine, dimethylamine, a long-chain alkane, and ammonia[3].

References

In Vitro Cytotoxicity of Lauralkonium Chloride on Eukaryotic Cells: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, peer-reviewed in vitro cytotoxicity data for Lauralkonium chloride on eukaryotic cells is limited in publicly available literature. This guide summarizes the available information and leverages comprehensive data from structurally related quaternary ammonium (B1175870) compounds, such as Cetalkonium Chloride (CKC) and Benzalkonium Chloride (BAK), to provide a detailed understanding of the potential cytotoxic mechanisms and effects. The findings related to surrogate compounds should be considered as predictive and a basis for further targeted research on Lauralkonium chloride.

Introduction to Lauralkonium Chloride

Lauralkonium chloride is a quaternary ammonium salt that functions as an antimicrobial and preservative in various cosmetic and personal care products.[1][2] As with other quaternary ammonium compounds, its surfactant properties, which disrupt microbial cell membranes, also raise questions about its potential effects on eukaryotic cells. Understanding the in vitro cytotoxicity of Lauralkonium chloride is crucial for assessing its safety in formulations intended for human use.

General concerns associated with quaternary ammonium compounds include potential neurotoxicity and reproductive toxicity, as indicated by in vitro and animal studies on related compounds like benzalkonium chloride.[1][3]

Quantitative Cytotoxicity Data (Surrogate Compounds)

Due to the scarcity of specific data for Lauralkonium chloride, this section presents quantitative cytotoxicity data from studies on Cetalkonium Chloride (CKC), a closely related quaternary ammonium compound, on primary Human Corneal Epithelial Cells (HCECs).

Table 1: Dose-Dependent Cytotoxicity of Cetalkonium Chloride (CKC) on Human Corneal Epithelial Cells (HCECs) [4]

| CKC Concentration (% w/v) | Cell Viability after 24h | Cell Viability after 48h | Cell Viability after 72h |

| Control | ~100% | ~100% | ~100% |

| 0.03125 x 10⁻⁴ | No significant decrease | No significant decrease | No significant decrease |

| 0.0625 x 10⁻⁴ | No significant decrease | No significant decrease | No significant decrease |

| 0.125 x 10⁻⁴ | No significant decrease | Significant decrease | Significant decrease |

| 0.25 x 10⁻⁴ | Significant decrease | Significant decrease | Significant decrease |

| 0.5 x 10⁻⁴ | Significant decrease | ~70% survival | ~70% survival |

| 1.0 x 10⁻⁴ | Significant decrease | >50% cell death | Not reported |

| 2.0 x 10⁻⁴ | ~90% cell death | Almost complete cell death | Not reported |

Table 2: Summary of Cytotoxicity Endpoints for Cetalkonium Chloride (CKC) on HCECs [4][5]

| Endpoint | Observation | CKC Concentration |

| Cell Viability (CCK-8) | Dose- and time-dependent decrease | ≥ 0.125 x 10⁻⁴ % |

| LDH Release | Sharp increase, indicating membrane damage | 1.0 x 10⁻⁴ % |

| Intracellular ROS | Significant increase | 0.125 x 10⁻⁴ % to 0.5 x 10⁻⁴ % |

| Mitochondrial Morphology | Loss of characteristic punctate staining | Dose-dependent |

Experimental Protocols

This section details the methodologies used to assess the in vitro cytotoxicity of quaternary ammonium compounds, which can be adapted for Lauralkonium chloride studies.

Cell Culture

-

Cell Line: Primary Human Corneal Epithelial Cells (HCECs) or other relevant eukaryotic cell lines (e.g., conjunctival cells, keratinocytes).[4][5]

-

Culture Medium: Appropriate growth medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and growth factors.

-

Culture Conditions: Standard incubation at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assays

-

Cell Seeding: Plate HCECs in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose cells to various concentrations of the test compound (e.g., Lauralkonium chloride) for different durations (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified period.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

-

Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant, following the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Quantify cytotoxicity based on LDH release compared to control wells.

-

Cell Seeding and Treatment: Grow cells on coverslips or in chamber slides and treat with the test compound.

-

Staining: Use a live/dead staining kit (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).

-

Imaging: Visualize the stained cells using fluorescence microscopy. Live cells will fluoresce green, and dead cells will fluoresce red.

Apoptosis and Signaling Pathway Analysis

-

Cell Seeding and Treatment: Plate cells and expose them to the test compound.

-

Probe Incubation: Incubate the cells with a fluorescent ROS probe (e.g., DCFH-DA).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or fluorescence microscope.

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., p-mTOR, p-Akt, p-ERK, Bcl-xL, BAX) and then with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in Quaternary Ammonium Compound-Induced Cytotoxicity

Based on studies of surrogate compounds like CKC, the cytotoxic effects on eukaryotic cells are mediated by multiple signaling pathways.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for in vitro cytotoxicity assessment of Lauralkonium chloride.

Implicated Cell Survival and Apoptosis Signaling Pathways

Studies on CKC suggest that it induces cytotoxicity in HCECs by inhibiting key cell survival pathways and promoting apoptosis.[4][5]

Caption: Proposed signaling pathways affected by Lauralkonium chloride.

Conclusion and Future Directions

While direct experimental data on the in vitro cytotoxicity of Lauralkonium chloride is not extensively available, evidence from structurally similar quaternary ammonium compounds like Cetalkonium Chloride and Benzalkonium Chloride provides a strong indication of its potential cytotoxic profile. It is likely that Lauralkonium chloride exhibits dose- and time-dependent cytotoxicity in eukaryotic cells, particularly those of the ocular surface. The underlying mechanisms are anticipated to involve the induction of oxidative stress, disruption of mitochondrial function, and modulation of key signaling pathways such as mTOR, Akt, and ERK, ultimately leading to apoptosis.

This technical guide provides a framework for researchers and drug development professionals to approach the cytotoxicological assessment of Lauralkonium chloride. There is a clear need for future studies to generate specific data for Lauralkonium chloride across a range of eukaryotic cell lines to confirm these predictions and establish a comprehensive safety profile. Such research should focus on determining IC50 values, further elucidating the precise molecular mechanisms of action, and exploring potential protective strategies in relevant in vitro models.

References

Lauralkonium Chloride: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of lauralkonium (B1674554) chloride in various organic solvents. Lauralkonium chloride, a quaternary ammonium (B1175870) compound, is a widely used cationic surfactant with applications ranging from antimicrobial preservation in pharmaceutical formulations to its role as an active ingredient in disinfectants and sanitizers. A thorough understanding of its solubility is critical for formulation development, ensuring product stability, and optimizing efficacy.

Solubility Profile of Lauralkonium Chloride

Lauralkonium chloride's molecular structure, featuring a polar quaternary ammonium head and a long non-polar alkyl (dodecyl) tail, dictates its solubility behavior. This amphiphilic nature allows it to interact with a range of solvents with varying polarities. Generally, it exhibits good solubility in polar organic solvents and is less soluble in non-polar environments.

Data on Solvent Solubility

The following table summarizes the available solubility data for lauralkonium chloride and its closely related parent compound, benzalkonium chloride. It is important to note that most publicly accessible data is qualitative. Researchers are strongly encouraged to determine quantitative solubility in their specific solvent systems.

| Solvent Classification | Solvent | Lauralkonium Chloride (C12) / Benzalkonium Chloride | Temperature (°C) |

| Polar Protic Solvents | Ethanol | Readily Soluble / Miscible[1][2] | Not Specified |

| Methanol | Miscible | Not Specified | |

| Polar Aprotic Solvents | Acetone | Readily Soluble[1][2] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Soluble (60 mg/mL for Lauryl Benzalkonium Chloride) | Not Specified | |

| Non-Polar Aromatic Solvents | Benzene | Slightly Soluble[3] | Not Specified |

| Non-Polar Ethers | Ether | Almost Insoluble[3] | Not Specified |

Note: "Readily Soluble" and "Miscible" are qualitative descriptors found in technical literature. The single quantitative data point for DMSO was found for lauryl benzalkonium chloride.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the Saturation Shake-Flask Method is a reliable and widely accepted technique, consistent with guidelines such as the USP General Chapter <1236> Solubility Measurements. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of lauralkonium chloride is added to the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium (i.e., become saturated). After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of lauralkonium chloride in the clear supernatant is quantified using a suitable analytical method.

Materials and Equipment

-

Lauralkonium Chloride (high purity)

-

Organic Solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS, or titration apparatus)

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of lauralkonium chloride that is in clear excess of its expected solubility and place it into a vial.

-

Using a calibrated pipette, add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath. The temperature should be controlled to ±0.5°C.

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours). A preliminary experiment should be conducted to determine the time required to reach equilibrium, which is confirmed when solubility measurements at consecutive time points (e.g., 24h and 48h) are consistent.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is best to sample from the upper portion of the liquid.

-

Immediately filter the aliquot using a syringe filter compatible with the organic solvent. This step is crucial to remove any fine, undissolved particles.

-

Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique (e.g., HPLC) to determine the concentration of lauralkonium chloride.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

The solubility is typically expressed in units such as mg/mL, g/100mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the saturation shake-flask method for determining the solubility of lauralkonium chloride.

References

The Dawn of a Cationic Revolution: A Technical Guide to the Historical Development and Discovery of Lauralkonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauralkonium (B1674554) chloride, a quaternary ammonium (B1175870) compound (QAC), stands as a significant entity within the armamentarium of antimicrobial agents. While often grouped with its progenitor, benzalkonium chloride, the historical trajectory and specific properties of lauralkonium chloride (the C12 homolog) reveal a distinct and crucial evolution in the understanding and application of cationic surfactants. This technical guide provides an in-depth exploration of the historical development, discovery, and seminal experimental protocols related to lauralkonium chloride, offering a comprehensive resource for researchers and professionals in the field.

Historical Development and Discovery

The story of lauralkonium chloride is intrinsically linked to the broader history of quaternary ammonium compounds. The journey began in the early 20th century, but it was the groundbreaking work of German pathologist and bacteriologist Gerhard Domagk in 1935 that catapulted QACs into the forefront of antimicrobial research.[1] Domagk's discovery of the potent bactericidal properties of benzalkonium chloride, a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, marked a new era in disinfection and preservation.[1]

For many years, benzalkonium chloride was utilized as this heterogeneous mixture. The differential properties of the individual homologs were not widely recognized. It was the advancement of analytical techniques, such as gas chromatography (GC) and later high-performance liquid chromatography (HPLC), that enabled the separation and individual characterization of the C12 (lauralkonium chloride), C14 (myristalkonium chloride), and C16 (cetalkonium chloride) homologs.[2] Early research, such as the 1978 study by Richards and Mizrahi, began to highlight the differing antibacterial activities among the homologs, suggesting the superiority of the C14 homolog in certain applications.[3]

A pivotal moment in the specific history of lauralkonium chloride came in 1994 with a patent filed by Michelle P. Wong of Allergan, Inc. This patent detailed the discovery that lauralkonium chloride, the C12 homolog, possessed a unique and highly advantageous property: it did not form insoluble ion pairs with acidic ophthalmic drugs. This was a significant breakthrough, as the commonly used benzalkonium chloride mixture was known to be incompatible with such formulations, leading to precipitation and loss of efficacy. The 1994 patent established lauralkonium chloride as a distinct and superior preservative for specific pharmaceutical applications.

The timeline of this development can be summarized as follows:

-

1935: Gerhard Domagk discovers the antimicrobial properties of benzalkonium chloride.[1]

-

Post-WWII: Widespread use of benzalkonium chloride as a disinfectant and preservative begins.

-

1970s: Advancements in analytical chemistry, including GC and HPLC, allow for the separation and study of individual benzalkonium chloride homologs.[2]

-

1978: A study by Richards and Mizrahi highlights the differential antibacterial activity of benzalkonium chloride homologs.[3]

-

1994: A patent by Allergan, Inc. discloses the discovery of lauralkonium chloride's compatibility with acidic ophthalmic drugs, marking its emergence as a specialized preservative.

Synthesis of Lauralkonium Chloride

The primary method for synthesizing lauralkonium chloride is through the quaternization of a tertiary amine, N,N-dimethyldodecylamine, with an alkylating agent, benzyl (B1604629) chloride. This nucleophilic substitution reaction results in the formation of the quaternary ammonium salt.

Experimental Protocol: Synthesis of Lauralkonium Chloride

Materials:

-

N,N-dimethyldodecylamine

-

Benzyl chloride

-

Solvent (e.g., acetone, ethanol, or a polar aprotic solvent like N,N-dimethylformamide)

-

Reaction vessel equipped with a stirrer, condenser, and temperature control

Procedure:

-

In a reaction vessel, dissolve N,N-dimethyldodecylamine in the chosen solvent.

-

Slowly add a stoichiometric amount of benzyl chloride to the solution while stirring continuously.

-

Heat the reaction mixture to a temperature typically ranging from 60°C to 100°C, depending on the solvent used.

-

Maintain the reaction at this temperature for several hours to ensure complete quaternization. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, lauralkonium chloride, may precipitate out of the solution upon cooling or can be isolated by removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent to yield pure lauralkonium chloride.

Antimicrobial Efficacy and Mechanism of Action

Lauralkonium chloride, like other QACs, exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Its efficacy is attributed to its cationic nature, which facilitates interaction with the negatively charged components of microbial cell membranes.

Mechanism of Action

The antimicrobial action of lauralkonium chloride is a multi-step process:

-

Adsorption and Electrostatic Interaction: The positively charged quaternary ammonium headgroup of lauralkonium chloride is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

-

Hydrophobic Interaction and Membrane Disruption: The long C12 alkyl chain (the "lauryl" group) hydrophobically interacts with and penetrates the lipid bilayer of the cell membrane.

-

Increased Permeability and Leakage: This disruption of the membrane integrity leads to increased permeability, causing the leakage of essential intracellular components like ions, ATP, and nucleic acids.

-

Enzyme Inhibition and Protein Denaturation: At higher concentrations, lauralkonium chloride can also inhibit membrane-bound enzymes and cause the denaturation of cellular proteins, ultimately leading to cell death.

Quantitative Data on Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for lauralkonium chloride (C12 homolog) against various microorganisms, as compiled from available literature.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacteria | 2 - 10 | [4] |

| Escherichia coli | Gram-negative bacteria | 16 - 64 | [4] |

| Pseudomonas aeruginosa | Gram-negative bacteria | 128 - 512 | [4] |

| Candida albicans | Yeast | 4 - 16 | [4] |

| Aspergillus niger | Mold | 8 - 32 | [4] |

Note: MIC values can vary depending on the specific strain and testing conditions.

A 2013 study by Okahara et al. demonstrated that 0.003% C12-BAK (lauralkonium chloride) exhibited antimicrobial activity against A. niger, S. aureus, and P. aeruginosa.[5][6][7] This study also highlighted that lauralkonium chloride had lower ocular toxicity compared to the C14 homolog and the standard benzalkonium chloride mixture.[5][6][7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Lauralkonium chloride stock solution of known concentration

-

Sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the lauralkonium chloride stock solution in the appropriate growth medium in the wells of a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (microorganism in medium without lauralkonium chloride) and a negative control (medium only) on each plate.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of lauralkonium chloride that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathway of Lauralkonium Chloride's Antimicrobial Action

Caption: Antimicrobial action of Lauralkonium chloride on a microbial cell.

Experimental Workflow: Synthesis and Purification of Lauralkonium Chloride

Caption: Workflow for the synthesis and purification of Lauralkonium chloride.

Conclusion

The historical development of lauralkonium chloride illustrates a fascinating progression from a component of a complex mixture to a well-defined chemical entity with unique and valuable properties. Its discovery as a non-precipitating preservative for acidic ophthalmic solutions was a significant advancement in pharmaceutical formulation. Understanding its synthesis, antimicrobial efficacy, and mechanism of action provides a solid foundation for its continued and future applications in the fields of medicine, research, and industry. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals working with this important quaternary ammonium compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Item - Analysis of quaternary ammonium compounds by pyrolysis gas chromatography - American University - Figshare [aura.american.edu]

- 3. Differences in antibacterial activity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Ocular Toxicity of Benzalkonium Chloride Homologs Compared with Their Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for a Novel Anti-Biofilm Agent: Lauralkonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilm formation on medical devices is a significant contributor to healthcare-associated infections (HAIs), leading to increased patient morbidity and mortality, as well as substantial economic costs. The inherent resistance of biofilms to conventional antimicrobial therapies necessitates the development of novel strategies to prevent their formation. Lauralkonium chloride, a quaternary ammonium (B1175870) compound (QAC), has demonstrated broad-spectrum antimicrobial activity. This document provides detailed application notes and protocols for utilizing Lauralkonium chloride as a promising agent to prevent biofilm formation on medical devices.

While specific quantitative data for Lauralkonium chloride is still emerging, the information presented herein is substantially based on studies of the closely related and structurally similar compound, benzalkonium chloride. The provided protocols and data should be considered as a strong starting point for research and development, with the recommendation that specific parameters be optimized for Lauralkonium chloride.

Mechanism of Action

Quaternary ammonium compounds, including Lauralkonium chloride, are cationic surfactants. Their primary mechanism of antimicrobial action involves the disruption of microbial cell membranes. The positively charged nitrogen atom in the QAC molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and proteins. This interaction leads to the disorganization of the membrane, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death. At sub-inhibitory concentrations, some studies suggest that certain QACs may influence biofilm formation, highlighting the importance of appropriate concentration selection.

Figure 1: Proposed mechanism of action of Lauralkonium chloride against bacterial cells.

Quantitative Data on Anti-Biofilm Efficacy

The following tables summarize the anti-biofilm efficacy of benzalkonium chloride, a proxy for Lauralkonium chloride, against various microorganisms relevant to medical device-associated infections.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of Benzalkonium Chloride

| Microorganism | Substrate/Condition | MIC (mg/L) | MBEC (mg/L) | Reference |

| Pseudomonas aeruginosa | Polystyrene | 140 | >900 (for 15 min contact time) | [1] |

| Staphylococcus aureus | Polystyrene | 200 | Not specified | [2] |

| Enterobacter sp. | Polystyrene | 180 | Not specified | [2] |

| Acinetobacter sp. | Polystyrene | 170 | Not specified | [2] |

Table 2: Biofilm Inhibition by Benzalkonium Chloride at Sub-MIC Concentrations

| Microorganism | Condition | Concentration (relative to MIC) | Biofilm Inhibition (%) | Reference |

| Acinetobacter baumannii | Polystyrene | 1/4 MIC | 35 | [3] |

| Acinetobacter baumannii | Polystyrene | 1/2 MIC | 45 | [3] |

Table 3: Log Reduction of Staphylococcus aureus Biofilm with Benzalkonium Chloride Treatment

| Treatment Duration | Concentration (mg/L) | Log10 Reduction in CFU | Reference |

| 10 min | 100 | 0.67 ± 0.08 | [4] |

| 10 min | 200 | 0.86 ± 0.07 | [4] |

| 60 min | 100 | 3.88 ± 0.14 | [4] |

| 60 min | 200 | 4.69 ± 0.12 | [4] |

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol is adapted for determining the concentration of Lauralkonium chloride that inhibits biofilm formation.

Materials:

-

Lauralkonium chloride stock solution

-

96-well flat-bottom sterile polystyrene microtiter plates

-

Bacterial suspension of the test organism (e.g., Staphylococcus epidermidis, Pseudomonas aeruginosa) adjusted to 0.5 McFarland standard

-

Appropriate growth medium (e.g., Tryptone Soy Broth (TSB) supplemented with 1% glucose for S. epidermidis)

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (B145695) (95%) or 33% Glacial Acetic Acid

-

Microplate reader

Procedure:

-

Prepare serial two-fold dilutions of Lauralkonium chloride in the growth medium in the wells of the microtiter plate.

-

Add the standardized bacterial suspension to each well. Include positive control wells (bacteria and medium without Lauralkonium chloride) and negative control wells (medium only).

-

Incubate the plate under appropriate conditions for biofilm formation (e.g., 24-48 hours at 37°C).

-

After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms by adding Crystal Violet solution to each well and incubating for 15 minutes at room temperature.

-

Remove the Crystal Violet solution and wash the wells with PBS until the washings are clear.

-

Solubilize the bound dye by adding ethanol (95%) or 33% glacial acetic acid to each well.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The MBIC is defined as the lowest concentration of Lauralkonium chloride that results in a significant reduction (e.g., ≥80%) in biofilm formation compared to the positive control.

Figure 2: Workflow for MBIC determination.

Protocol 2: Coating of Silicone Catheters with a Lauralkonium Chloride-Containing Polymer

This protocol provides a general method for creating an antimicrobial coating on a silicone medical device. Optimization of polymer and Lauralkonium chloride concentrations is recommended.

Materials:

-

Silicone catheter segments

-

Lauralkonium chloride

-

A suitable polymer matrix (e.g., a silicone-based elastomer or a hydrogel)

-

Appropriate solvent for the polymer and Lauralkonium chloride

-

Dipping or spray-coating apparatus

-

Curing oven

Procedure:

-

Surface Preparation: Clean the silicone catheter segments thoroughly by sonication in a suitable solvent (e.g., isopropanol) to remove any surface contaminants. Air dry the segments in a sterile environment.

-

Coating Formulation: Prepare the coating solution by dissolving the chosen polymer and the desired concentration of Lauralkonium chloride in the appropriate solvent. Ensure complete dissolution and homogeneity.

-

Coating Application:

-

Dip Coating: Immerse the prepared catheter segments into the coating solution for a defined period. Withdraw the segments at a constant speed to ensure a uniform coating thickness.

-

Spray Coating: Use a spray nozzle to apply a thin, even layer of the coating solution onto the surface of the catheter segments.

-

-

Curing: Transfer the coated segments to a curing oven and cure at a temperature and duration suitable for the specific polymer used. This step is crucial for the adhesion and stability of the coating.

-

Post-Coating Treatment: After curing, wash the coated segments with sterile deionized water to remove any unbound Lauralkonium chloride.

-

Sterilization: Sterilize the coated catheter segments using a suitable method that does not degrade the coating (e.g., ethylene (B1197577) oxide or gamma irradiation).

Signaling Pathways in Biofilm Formation

Understanding the signaling pathways that regulate biofilm formation is crucial for developing targeted anti-biofilm strategies. While direct evidence of Lauralkonium chloride's effect on these pathways is limited, its disruptive action on the cell membrane can indirectly affect cellular signaling. Two key pathways in prominent pathogens are:

-

Pseudomonas aeruginosa and c-di-GMP Signaling: The intracellular second messenger cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a key regulator of biofilm formation in P. aeruginosa. High levels of c-di-GMP promote the production of biofilm matrix components and repress motility, leading to a sessile, biofilm lifestyle.

Figure 3: Role of c-di-GMP in P. aeruginosa lifestyle.

-

Staphylococcus aureus and Agr Quorum Sensing: The accessory gene regulator (agr) system is a quorum-sensing system in S. aureus that controls the expression of virulence factors and is implicated in biofilm regulation. Activation of the agr system at high cell densities generally leads to the expression of toxins and proteases that can be involved in biofilm dispersal, while its downregulation is often associated with biofilm formation.

Figure 4: Simplified overview of the S. aureus agr system and its relation to biofilm.

Conclusion

Lauralkonium chloride presents a compelling avenue for the development of anti-biofilm coatings for medical devices. The data from its close analog, benzalkonium chloride, demonstrates significant potential for inhibiting and eradicating biofilms of clinically relevant pathogens. The protocols provided herein offer a framework for researchers to further investigate and optimize the application of Lauralkonium chloride. Future research should focus on generating specific quantitative data for Lauralkonium chloride, elucidating its precise interactions with bacterial signaling pathways, and evaluating the long-term stability and biocompatibility of Lauralkonium chloride-based coatings in clinically relevant models.

References

- 1. Evaluation of antibiofilm effect of benzalkonium chloride, iodophore and sodium hypochlorite against biofilm of Pseudomonas aeruginosa of dairy origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Benzalkonium Chloride on Biofilm of Bacteria Causing Nosocomial Infectionstions - Medical Laboratory Journal [mlj.goums.ac.ir]

- 3. Inhibition of biofilm formation and preformed biofilm in Acinetobacter baumannii by resveratrol, chlorhexidine and benzalkonium: modulation of efflux pump activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mild Positive Pressure Improves the Efficacy of Benzalkonium Chloride against Staphylococcus aureus Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Lauralkonium Chloride as a Preservative in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauralkonium chloride, a quaternary ammonium (B1175870) compound, serves as an effective antimicrobial preservative in various pharmaceutical formulations. Its broad-spectrum activity against bacteria and fungi makes it a viable option for protecting multi-dose products from microbial contamination. These application notes provide a comprehensive overview of its use, including its antimicrobial efficacy, mechanism of action, and protocols for evaluation in pharmaceutical preparations.

Antimicrobial Efficacy

Table 1: Representative Antimicrobial Efficacy of a Quaternary Ammonium Compound (Benzalkonium Chloride) Against Common Contaminants

| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 6538 | 2 - 16 | 4 - 32 |

| Escherichia coli | ATCC 8739 | 16 - 64 | 32 - 128 |

| Pseudomonas aeruginosa | ATCC 9027 | 64 - 256 | 128 - 512 |

| Candida albicans | ATCC 10231 | 4 - 32 | 8 - 64 |

| Aspergillus brasiliensis | ATCC 16404 | 8 - 64 | 16 - 128 |

Note: The data presented are representative values for Benzalkonium chloride and should be used as a general guideline. Actual MIC and MBC values for Lauralkonium chloride may vary and must be determined experimentally for the specific formulation.

Mechanism of Action

The primary antimicrobial mechanism of Lauralkonium chloride, like other quaternary ammonium compounds, involves the disruption of microbial cell membranes. This multi-step process leads to the loss of cellular integrity and ultimately, cell death.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method to determine the MIC and MBC of Lauralkonium chloride against relevant microorganisms.

Materials:

-

Lauralkonium chloride stock solution (sterile)

-

Test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis)

-

Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Sterile 96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

-

Appropriate sterile agar (B569324) plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

Procedure:

-

Preparation of Inoculum:

-

Grow microbial cultures in their respective broths to the early stationary phase.

-

Adjust the turbidity of the cultures with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Lauralkonium Chloride Dilutions:

-

Perform serial two-fold dilutions of the Lauralkonium chloride stock solution in the appropriate sterile broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well containing the Lauralkonium chloride dilutions.

-

Include a positive control well (broth + inoculum, no Lauralkonium chloride) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plates at the optimal temperature for each microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Lauralkonium chloride that completely inhibits visible growth of the microorganism.

-

-

MBC Determination:

-

From the wells showing no visible growth in the MIC assay, subculture a 10 µL aliquot onto appropriate sterile agar plates.

-

Incubate the agar plates under the same conditions as the MIC assay.

-

The MBC is the lowest concentration of Lauralkonium chloride that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

-

Protocol 2: Preservative Efficacy Test (PET)

This protocol is based on the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Testing. It is designed to evaluate the effectiveness of the preservative system in the final pharmaceutical formulation.

Materials:

-

Final pharmaceutical formulation containing Lauralkonium chloride.

-

Test microorganisms as specified in USP <51> (S. aureus ATCC 6538, E. coli ATCC 8739, P. aeruginosa ATCC 9027, C. albicans ATCC 10231, A. brasiliensis ATCC 16404).

-

Sterile saline or PBS.

-

Appropriate sterile culture media and agar plates.

-

Sterile containers for the test product.

-

Incubator.

Procedure:

-

Preparation of Inoculum:

-

Prepare standardized inocula of the test microorganisms as described in the MIC/MBC protocol.

-

-

Inoculation of Product:

-

Divide the pharmaceutical product into five separate sterile containers, one for each test microorganism.

-

Inoculate each container with a standardized microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.

-

Thoroughly mix the inoculated product.

-

-

Incubation and Sampling:

-

Incubate the inoculated containers at a specified temperature, typically 20-25°C, protected from light.

-

Withdraw samples from each container at specified time intervals (e.g., 0, 7, 14, and 28 days).

-

-

Enumeration of Viable Microorganisms:

-

At each time point, determine the number of viable microorganisms in each sample using a suitable plate count method.

-

It may be necessary to use a validated neutralizer in the dilution or plating medium to inactivate the Lauralkonium chloride and allow for the recovery of viable organisms.

-

-

Interpretation of Results:

-

Calculate the log reduction in viable microbial count from the initial inoculum at each time point.

-

Compare the log reduction values to the acceptance criteria specified in the relevant pharmacopeia (e.g., USP, Ph. Eur.). The criteria vary depending on the product category (e.g., parenteral, ophthalmic, oral, topical).

-

Table 2: Example of USP <51> Acceptance Criteria for Ophthalmic Preparations

| Time Interval | Bacteria (Log Reduction) | Yeasts and Molds (Log Reduction) |

| 7 days | ≥ 1.0 | No increase from the initial count |

| 14 days | ≥ 3.0 | No increase from the initial count |

| 28 days | No increase from 14 days | No increase from the initial count |

Drug-Excipient Compatibility

It is essential to assess the compatibility of Lauralkonium chloride with the active pharmaceutical ingredient (API) and other excipients in the formulation. Incompatibilities can affect the stability, efficacy, and safety of the final product.

Considerations:

-

Ionic Interactions: Lauralkonium chloride is a cationic surfactant and may interact with anionic APIs or excipients, potentially leading to precipitation or loss of preservative efficacy.

-

pH: The antimicrobial activity of quaternary ammonium compounds can be pH-dependent. The pH of the formulation should be optimized for both preservative efficacy and product stability.

-

Micelle Formation: In surfactant-based formulations, Lauralkonium chloride may partition into micelles, which could affect its availability and antimicrobial activity.

Experimental Approach for Compatibility Studies:

-

Forced Degradation Studies: Expose the API in solution with Lauralkonium chloride and other excipients to stress conditions (e.g., elevated temperature, light, extreme pH) to accelerate potential degradation pathways.

-

Analytical Techniques: Utilize techniques such as High-Performance Liquid Chromatography (HPLC) to monitor for the appearance of degradation products and any changes in the concentration of the API and Lauralkonium chloride over time.

-

Physical Characterization: Observe for any physical changes such as precipitation, color change, or phase separation.

Safety Considerations

Lauralkonium chloride is generally considered safe for use as a preservative in pharmaceutical formulations at appropriate concentrations. However, like other quaternary ammonium compounds, it can cause irritation, particularly in sensitive applications such as ophthalmic solutions, with prolonged use. The concentration of Lauralkonium chloride should be optimized to the lowest effective level to ensure both antimicrobial protection and patient safety. Toxicological data should be carefully reviewed during product development.

Conclusion

Lauralkonium chloride is a valuable preservative for a wide range of pharmaceutical formulations. Its effective antimicrobial activity helps to ensure the safety and stability of multi-dose products. Proper evaluation of its efficacy, compatibility with other formulation components, and use at the lowest effective concentration are critical for the successful development of safe and effective pharmaceutical products. The protocols and information provided in these application notes serve as a guide for researchers and formulation scientists in the evaluation and application of Lauralkonium chloride as a preservative.

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Lauralkonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauralkonium (B1674554) chloride is a quaternary ammonium (B1175870) compound (QAC) with broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. As a cationic surfactant, it disrupts the cell membranes of microorganisms, leading to leakage of intracellular components and cell death. Due to its efficacy and safety profile, lauralkonium chloride is widely used as an active ingredient in disinfectants, antiseptics, and preservatives in pharmaceutical and cosmetic products.

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial potency of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions. This data is crucial for the development of new antimicrobial products, for monitoring microbial resistance, and for quality control purposes.

These application notes provide detailed protocols for determining the MIC of lauralkonium chloride using the broth microdilution and agar (B569324) dilution methods, aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: Expected MIC Ranges

The following tables summarize expected MIC ranges of lauralkonium chloride and the closely related benzalkonium chloride against common microorganisms. These values are intended for guidance and may vary depending on the specific strain, testing methodology, and laboratory conditions.[1][2][3][4][5]

Table 1: Expected MIC Ranges of Lauralkonium Chloride against Bacteria

| Microorganism | ATCC Strain | Expected MIC Range (µg/mL) |

| Staphylococcus aureus | 6538 | 1 - 8 |

| Escherichia coli | 10536 | 4 - 32 |

| Pseudomonas aeruginosa | 15442 | 16 - 128 |

| Enterococcus hirae | 10541 | 0.5 - 4 |

Table 2: Expected MIC Ranges of Lauralkonium Chloride against Fungi

| Microorganism | ATCC Strain | Expected MIC Range (µg/mL) |

| Candida albicans | 10231 | 8 - 64 |

| Aspergillus brasiliensis | 16404 | 16 - 128 |

Experimental Protocols

Two primary methods are recommended for determining the MIC of lauralkonium chloride: broth microdilution and agar dilution.[6][7][8] The choice of method may depend on the specific research question, the number of isolates to be tested, and laboratory resources.

Protocol 1: Broth Microdilution Method

This method is widely used due to its efficiency in testing multiple samples and its amenability to automation.[6][8]

Materials:

-

Lauralkonium chloride

-

Sterile deionized water or an appropriate solvent

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

-

Sterile 96-well U-bottom microtiter plates

-

Microorganism suspension equivalent to a 0.5 McFarland standard

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Multichannel pipette

Procedure:

-

Preparation of Lauralkonium Chloride Stock Solution:

-

Accurately weigh a suitable amount of lauralkonium chloride and dissolve it in sterile deionized water to prepare a stock solution of 1000 µg/mL. Ensure complete dissolution. The stock solution should be freshly prepared.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.

-

Add 100 µL of the lauralkonium chloride stock solution (1000 µg/mL) to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration range from 500 µg/mL down to 0.98 µg/mL.

-

The eleventh well in each row serves as the growth control (no lauralkonium chloride), and the twelfth well serves as the sterility control (broth only).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6] For fungi, the inoculum preparation should follow CLSI M38-A2 guidelines.

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation of Microtiter Plates:

-

Using a multichannel pipette, add 100 µL of the diluted inoculum to each well from 1 to 11. The final volume in these wells will be 200 µL. Do not inoculate the sterility control wells (column 12).

-

-

Incubation:

-

Cover the plates and incubate at 35 ± 2°C. For bacteria, incubate for 16-20 hours.[8] For fungi, incubate for 24-72 hours, depending on the species.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of lauralkonium chloride that completely inhibits visible growth of the microorganism. Growth is typically observed as turbidity or a pellet at the bottom of the well. The growth control well should show distinct turbidity. The sterility control well should remain clear.

-

Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference method and is particularly useful for testing a large number of isolates simultaneously.[7][8]

Materials:

-

Lauralkonium chloride

-

Sterile deionized water or an appropriate solvent

-

Mueller-Hinton Agar (MHA) for bacteria

-

Sabouraud Dextrose Agar (SDA) or other suitable agar for fungi

-

Sterile petri dishes (90 mm or 150 mm)

-

Microorganism suspension equivalent to a 0.5 McFarland standard

-

Sterile saline (0.85% NaCl)

-

Inoculum replicating apparatus (e.g., Steers replicator)

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Lauralkonium Chloride Stock Solution:

-

Prepare a stock solution as described in the broth microdilution method.

-

-

Preparation of Agar Plates:

-

Prepare a series of lauralkonium chloride dilutions in sterile deionized water at 10 times the final desired concentrations.

-

Melt the appropriate agar medium and cool it to 45-50°C in a water bath.

-

For each concentration, add 1 part of the lauralkonium chloride dilution to 9 parts of molten agar (e.g., 2 mL of dilution to 18 mL of agar for a 20 mL plate). Mix gently but thoroughly to avoid air bubbles and pour into sterile petri dishes.

-

Prepare a control plate containing agar without lauralkonium chloride.

-

Allow the plates to solidify at room temperature.

-

-

Inoculum Preparation:

-

Prepare and standardize the microbial suspension to a 0.5 McFarland standard as described previously.

-

Further dilute the suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation of Agar Plates:

-

Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate, including the control plate, with the prepared inoculum.

-

Allow the spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria and 24-72 hours for fungi.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of lauralkonium chloride that completely inhibits the growth of the microorganism at the inoculation spot. The growth control plate should show confluent growth.

-

Quality Control

To ensure the accuracy and reproducibility of the MIC determination, it is essential to include quality control (QC) strains with known MIC values in each run.[9] Recommended QC strains from the American Type Culture Collection (ATCC) are listed in the data tables. The obtained MIC values for the QC strains should fall within the established acceptable ranges.

Mandatory Visualization

Caption: Workflow for MIC determination of Lauralkonium chloride.

References

- 1. Mechanisms of low susceptibility to the disinfectant benzalkonium chloride in a multidrug-resistant environmental isolate of Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. research-management.mq.edu.au [research-management.mq.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. In vitro fungicidal activity of biocides against pharmaceutical environmental fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Agar dilution - Wikipedia [en.wikipedia.org]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EUCAST: Disk Diffusion and Quality Control [eucast.org]

Application Notes and Protocols: Lauralkonium Chloride in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Lauralkonium chloride's role in pharmaceutical formulations. This document details its applications as an antimicrobial preservative and a permeation enhancer, alongside its toxicological profile. Detailed experimental protocols are provided to assess its efficacy and safety in drug delivery systems.

Introduction to Lauralkonium Chloride

Lauralkonium chloride is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant. It is characterized by a hydrophilic quaternary ammonium head and a lipophilic C12 alkyl chain (lauryl). This amphipathic nature allows it to interact with cell membranes, underpinning its utility in drug delivery systems. Primarily, it is employed as a broad-spectrum antimicrobial preservative in various pharmaceutical products, especially in ophthalmic and nasal preparations.[1][2] Additionally, its ability to disrupt cell membrane integrity gives it potential as a permeation enhancer to improve drug absorption across biological barriers.[3][4]

Applications in Drug Delivery Systems

Antimicrobial Preservative

Lauralkonium chloride is effective against a wide range of bacteria, fungi, and viruses, preventing microbial contamination in multi-dose pharmaceutical formulations.[2][5] Its primary mechanism of antimicrobial action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and cell death.

Key Characteristics:

-

Broad Spectrum: Active against gram-positive and gram-negative bacteria, as well as some fungi and viruses.

-

Concentration: Typically used in concentrations ranging from 0.001% to 0.02%.

-

Formulations: Commonly found in eye drops, nasal sprays, and other topical preparations.[1]

Permeation Enhancer

The surfactant properties of Lauralkonium chloride allow it to reversibly disrupt the integrity of epithelial barriers, such as the corneal epithelium or the stratum corneum of the skin.[6] This action can facilitate the paracellular (between cells) and/or transcellular (through cells) transport of co-administered drug molecules.

Mechanism of Action:

-

Membrane Disruption: The lipophilic alkyl chain inserts into the lipid bilayer of cell membranes, causing disorder and increasing membrane fluidity.[7]

-